molecular formula C8H7NO5 B8695703 2-Hydroxy-2-(2-nitrophenyl)acetic acid

2-Hydroxy-2-(2-nitrophenyl)acetic acid

Cat. No.: B8695703
M. Wt: 197.14 g/mol
InChI Key: DNNLQTCPOLHGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS 67603-23-0) is a high-purity, trifunctional chemical intermediate of significant interest in contemporary organic synthesis and pharmaceutical research. With a molecular formula of C 8 H 7 NO 5 and a molecular weight of 197.14 g/mol, this compound serves as a versatile building block for constructing complex molecular architectures . Its structure incorporates three key functional groups: a carboxylic acid, a benzylic hydroxyl group, and an ortho-nitro substituent on the phenyl ring, which activates the molecule for a diverse range of chemical transformations . A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, particularly through reductive cyclization pathways. The nitro group can be reduced to an amine, which can subsequently undergo intramolecular cyclization with the adjacent acetic acid side chain to form valuable lactam structures, such as oxindoles, which are core motifs in many biologically active molecules and natural products . This reductive cyclization can be achieved using various methods, including classical zinc/acid systems or modern reagents like samarium(II) iodide (SmI 2 ) . Furthermore, the carboxylic acid functionality can be readily esterified, for example via Fischer esterification, to produce ester derivatives for further synthetic exploration . Given its trifunctional nature and the reactivity of its nitroaromatic moiety, this compound presents promising research directions in the development of novel pharmaceuticals, enzyme inhibitors, and as a potential precursor for chemical probes or materials science applications . This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

2-hydroxy-2-(2-nitrophenyl)acetic acid

InChI

InChI=1S/C8H7NO5/c10-7(8(11)12)5-3-1-2-4-6(5)9(13)14/h1-4,7,10H,(H,11,12)

InChI Key

DNNLQTCPOLHGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations of 2 Hydroxy 2 2 Nitrophenyl Acetic Acid

Established Synthetic Routes to 2-Hydroxy-2-(2-nitrophenyl)acetic Acid

The synthesis of this compound can be achieved through classical organic reactions, primarily involving the formation and subsequent hydrolysis of a cyanohydrin intermediate.

Acidic Hydrolysis of ortho-Nitrobenzaldehyde Cyanohydrin

A primary and well-established method for the synthesis of this compound involves a two-step process starting from ortho-nitrobenzaldehyde. The initial step is the formation of ortho-nitrobenzaldehyde cyanohydrin, which is then subjected to acidic hydrolysis.

The formation of the cyanohydrin occurs through the nucleophilic addition of a cyanide ion (from a source such as HCN, NaCN, or KCN) to the electrophilic carbonyl carbon of ortho-nitrobenzaldehyde. This reaction is typically carried out in an acidic medium to facilitate the protonation of the carbonyl oxygen, thereby enhancing the carbonyl carbon's electrophilicity. quora.com

The resulting cyanohydrin, 2-hydroxy-2-(2-nitrophenyl)acetonitrile, is then hydrolyzed under acidic conditions. The nitrile group is converted to a carboxylic acid group through a mechanism involving protonation of the nitrile nitrogen followed by nucleophilic attack by water. This process ultimately yields this compound. Strong mineral acids such as hydrochloric acid or sulfuric acid are commonly employed for this hydrolysis. orgsyn.org

Reaction Scheme:

StepReactantReagentProductKey Transformation
1ortho-NitrobenzaldehydeHydrogen Cyanide (HCN)ortho-Nitrobenzaldehyde CyanohydrinCyanohydrin Formation
2ortho-Nitrobenzaldehyde CyanohydrinAcid (e.g., HCl, H₂SO₄), WaterThis compoundNitrile Hydrolysis

Discussion of Related Synthetic Approaches Applicable to α-Hydroxy-o-nitrophenylacetic Acids

While the cyanohydrin route is a direct method, other synthetic strategies employed for analogous α-hydroxyaryl-acetic acids could be adapted for the synthesis of this compound. One such approach involves the oxidation of the corresponding mandelic acid derivative. However, the direct synthesis from ortho-nitromandelic acid is less common.

A more plausible related approach is the direct nitration of a precursor α-hydroxy phenylacetic acid. For instance, the synthesis of 2-(2-hydroxy-4-nitrophenyl)acetic acid has been achieved through the nitration of 2-hydroxyphenylacetic acid. evitachem.com A similar strategy could theoretically be applied, though regioselectivity during the nitration of a substituted phenylacetic acid would need to be carefully controlled.

Furthermore, methods involving the reductive carboxylation of aldehydes with carbon dioxide present a modern and sustainable alternative for the synthesis of α-hydroxycarboxylic acids. chemrevlett.com Applying this to ortho-nitrobenzaldehyde could provide a direct route to the target molecule.

Advanced Derivatization and Functionalization Strategies

The presence of both a carboxyl and a nitro group, in addition to the hydroxyl group, makes this compound a versatile scaffold for further chemical modifications.

Esterification Reactions for Modifying the Carboxyl Group

The carboxylic acid functionality of this compound can be readily converted to an ester. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com

General Fischer Esterification Reaction:

ReactantReagentCatalystProduct Type
This compoundAlcohol (e.g., Methanol (B129727), Ethanol)Strong Acid (e.g., H₂SO₄)Alkyl 2-hydroxy-2-(2-nitrophenyl)acetate

Other modern esterification methods using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) could also be employed for milder reaction conditions.

Reductive Pathways of the Nitro Group and Cyclization Processes

The nitro group in this compound is a key functional group that can undergo reduction to an amino group, opening up pathways for the synthesis of various heterocyclic compounds.

A significant transformation of this compound and its derivatives is the reductive cyclization to form oxindoles. This process involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent acetic acid side chain.

Various reducing agents can be employed for this transformation. Classical methods often utilize metals in acidic media, such as zinc in sulfuric acid. google.com More modern and milder methods have also been developed. For instance, samarium(II) iodide (SmI₂) has been reported to promote the reduction of 2-nitrophenylacetic acids to oxindoles under neutral conditions. researchgate.net This reaction proceeds through the cleavage of the N-O bond and direct condensation with the neighboring carboxyl group. researchgate.net

Another approach involves catalytic hydrogenation. The reduction of 2-nitrophenylacetic acids or their esters to 2-oxindoles can be achieved via catalytic hydrogenation, which may proceed through an N-hydroxyamino intermediate followed by cyclization. google.com

Reductive Cyclization to Oxindole (B195798):

Starting MaterialReducing AgentProduct
2-Nitrophenylacetic acid derivativesZinc and Sulfuric Acid google.comOxindole derivatives
2-Nitrophenylacetic acidSamarium(II) Iodide (SmI₂) researchgate.netOxindole
2-Nitro arylmalonate diesterCatalytic Hydrogenation google.com2-Oxindole-3-carboxylate ester

The formation of oxindoles from 2-nitrophenylacetic acid precursors is a valuable synthetic strategy, as the oxindole scaffold is present in numerous natural products and pharmaceutically active compounds. nih.govrsc.org

General Reductions to Amino Derivatives

The reduction of the nitro group in this compound to its corresponding amino derivative, 2-(2-aminophenyl)-2-hydroxyacetic acid, is a pivotal transformation that opens avenues for further molecular complexity. This conversion is typically achieved through catalytic hydrogenation, a widely employed and efficient method for the reduction of aromatic nitro compounds.

The reaction generally involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol being common, often in the presence of an acid to facilitate the reaction. The process is typically carried out at room temperature and atmospheric or slightly elevated pressure, highlighting the mild conditions required for this transformation. The general scheme for this reduction is presented below.

General Reaction Scheme for the Reduction of this compound

This compound

Catalyst, H₂, Solvent

2-(2-Aminophenyl)-2-hydroxyacetic acid

The following table outlines typical conditions for the catalytic hydrogenation of aromatic nitro compounds, which are applicable to this compound.

CatalystSolventTemperature (°C)Pressure (atm)Typical Yield (%)
10% Pd/CEthanol251-4>90
PtO₂Methanol/Acetic Acid251>95
Raney NickelEthanol505085-95

This table presents representative data for the reduction of aromatic nitro compounds and serves as a guide for the reduction of this compound.

Reactions Involving the Alpha-Hydroxy Group

The alpha-hydroxy group of this compound is a key functional handle that allows for a variety of chemical modifications, most notably esterification. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be applied to the carboxylic acid moiety. However, the alpha-hydroxy group can also undergo esterification, typically by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base.

For instance, reaction with acetic anhydride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester at the alpha position. This transformation is useful for protecting the hydroxyl group or for modifying the compound's biological activity and physical properties.

Esterification of the Alpha-Hydroxy Group

This compound

Acetic Anhydride, Pyridine

2-Acetoxy-2-(2-nitrophenyl)acetic acid

The following table summarizes the conditions for the esterification of hydroxyl groups in similar molecules.

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Acetic AnhydridePyridineDichloromethane0-2585-95
Benzoyl ChlorideTriethylamineTetrahydrofuran0-2580-90

This table provides illustrative data for the esterification of hydroxyl groups and is applicable to the alpha-hydroxy group of the title compound.

Oxidation Reactions of Related α-Hydroxy Carboxylic Acids

The oxidation of the alpha-hydroxy group in α-hydroxy carboxylic acids, such as this compound, typically yields the corresponding α-keto acid. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. mdpi.com Chromium(VI)-based reagents, such as chromic acid (generated in situ from sodium or potassium dichromate and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), are effective for this purpose. libretexts.orgThe reaction mechanism generally involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step that results in the formation of the ketone. vanderbilt.eduThe choice of oxidant and reaction conditions can be tuned to achieve high yields and selectivity. For instance, oxidation of mandelic acid, a close structural analog, with chromic acid proceeds efficiently to the corresponding keto acid. researchgate.netGeneral Oxidation of an α-Hydroxy Carboxylic Acid

α-Hydroxy Carboxylic Acid

[Oxidizing Agent]

α-Keto Acid

The table below presents common oxidizing agents and conditions used for the oxidation of mandelic acid and its derivatives.

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Reference
K₂Cr₂O₇/H₂SO₄Acetone/Water25-5080-90
Pyridinium Chlorochromate (PCC)Dichloromethane2585-95
Cobalt(II) chloride/O₂Acetonitrile60>90 (selectivity dependent on substituent)

This table contains representative data from studies on the oxidation of mandelic acid and its analogs, which can be extrapolated to this compound.

This compound as a Precursor in Complex Organic Synthesis

Utility in Heterocyclic Compound Synthesis

The strategic placement of the nitro and carboxylic acid functional groups, especially after reduction of the nitro group to an amine, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The resulting 2-(2-aminophenyl)-2-hydroxyacetic acid can undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles.

One important class of heterocycles accessible from this precursor is the benzoxazinones. T organic-chemistry.orghe formation of the benzoxazinone (B8607429) ring system can be achieved through the cyclization of the amino alcohol derivative. This transformation is often facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive species. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The general transformation is depicted below.

Cyclization to a Benzoxazinone Derivative

2-(2-Aminophenyl)-2-hydroxyacetic acid

Dehydrating Agent

3,4-Dihydro-3-hydroxy-2H-1,4-benzoxazin-2-one

Potential Applications as a Protecting Group in Organic Synthesis

Derivatives of 2-nitrophenylacetic acid have been explored as photolabile protecting groups, often referred to as "caged" compounds. T wikipedia.orghis functionality stems from the ability of the 2-nitrobenzyl moiety to undergo a photochemical reaction upon irradiation with UV light, leading to the cleavage of a covalent bond and the release of a protected molecule.

While this compound itself may not be the direct protecting group, its structural motif is central to this class of photolabile groups. For instance, an alcohol or amine can be esterified or amidated with this compound. Subsequent irradiation with light of a suitable wavelength can induce cleavage, releasing the protected molecule. The presence of the alpha-hydroxy group could potentially modulate the photochemical properties of the protecting group, such as its absorption wavelength and cleavage efficiency. This application is of particular interest in chemical biology for the spatiotemporal control of the release of bioactive molecules.

Comprehensive Structural Analysis and Advanced Spectroscopic Characterization of 2 Hydroxy 2 2 Nitrophenyl Acetic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of racemic 2-Hydroxy-2-(2-nitrophenyl)acetic acid provides precise insights into its three-dimensional structure, including molecular conformation, stereochemistry, and the complex network of hydrogen bonds that dictate its crystal packing.

Molecular Conformation and Stereochemistry of Racemic this compound

The racemic form of this compound crystallizes in the monoclinic space group P21/c. researchgate.net The molecular structure is characterized by a degree of rigidity, influenced by the sterically demanding ortho-nitrophenyl group. researchgate.net A notable feature of its conformation is the tilt between the nitro group and the aromatic ring; the best planes of these two moieties enclose an angle of 31.2 (2)°. researchgate.net This twisting is a result of steric hindrance between the substituents on the phenyl ring.

Analysis of Intramolecular Hydrogen Bonding (e.g., Hydroxy-to-Nitro-Oxygen, Hydroxy-to-Carboxylic-Oxygen)

The molecular structure of this compound is stabilized by intramolecular hydrogen bonds. researchgate.net The 2-hydroxy group acts as a hydrogen-bond donor in a trifurcated system. Two of these contacts are intramolecular: one to the double-bonded oxygen atom of the carboxylic group and another to a nitro-oxygen atom. researchgate.net These interactions contribute to the molecule's conformational rigidity. researchgate.net

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a powerful tool for probing the functional groups and hydrogen bonding interactions within this compound.

Elucidation of Characteristic Functional Group Frequencies

O-H Stretching: The presence of both a carboxylic acid and a hydroxyl group would result in a very broad absorption trough in the IR spectrum, typically spanning the range of 2500–3550 cm⁻¹. shout.education This broadness is a hallmark of strong hydrogen bonding. shout.educationlibretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected in the region of 1680–1750 cm⁻¹. shout.education

NO₂ Stretching: The nitro group will give rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-O Stretching: The C-O single bond of the alcohol and carboxylic acid will have absorptions in the fingerprint region, roughly between 1000 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are observed in the 1400–1600 cm⁻¹ region.

Interactive data table of expected functional group frequencies:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid & Alcohol) Stretching 2500–3550 (Broad)
C=O (Carboxylic Acid) Stretching 1680–1750 (Strong)
NO₂ (Nitro) Asymmetric Stretching 1500–1570
NO₂ (Nitro) Symmetric Stretching 1300–1370
C-O (Alcohol & Carboxylic Acid) Stretching 1000–1300
Aromatic C-H Stretching >3000

Spectroscopic Evidence for Hydrogen Bonding Interactions

The presence of extensive hydrogen bonding in this compound, as established by X-ray diffraction, is strongly corroborated by vibrational spectroscopy. researchgate.net The most significant piece of evidence is the broadness of the O-H stretching band in the infrared spectrum. libretexts.org In non-hydrogen-bonded alcohols and carboxylic acids, the O-H stretch appears as a relatively sharp peak. However, the participation of the hydroxyl and carboxylic acid protons in both intra- and intermolecular hydrogen bonds of varying strengths causes a superposition of many different absorption frequencies, resulting in an exceptionally broad band. libretexts.org Furthermore, shifts in the C=O and NO₂ stretching frequencies compared to their non-hydrogen-bonded counterparts can also provide evidence for their involvement in these interactions.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a pivotal technique for probing the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophoric nature of this compound is primarily dictated by the 2-nitrophenyl group. This functionality contains two main components that absorb UV radiation: the benzene ring and the nitro group (-NO₂). The electronic spectrum is characterized by transitions involving the π-electrons of the aromatic system and the n and π electrons of the nitro substituent.

The key electronic transitions observed are typically of two types:

π → π* Transitions: These are high-energy transitions associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. Aromatic systems typically display two such bands, often referred to as the E (ethylenic) and B (benzenoid) bands. For substituted benzenes, these bands can be significantly shifted and their intensities altered.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions.

The interaction between the nitro group and the phenyl ring is crucial to the molecule's chromophoric behavior. The nitro group acts as a strong electron-withdrawing group, which can lead to intramolecular charge transfer (CT) transitions. In this process, electron density is moved from the phenyl ring (donor) to the nitro group (acceptor) upon absorption of light. This charge-transfer character significantly influences the position and intensity of the absorption maxima (λmax).

While specific experimental UV-Vis data for this compound is not widely published, the behavior of analogous compounds, such as 2-nitrophenol, provides valuable insights. In such molecules, the spectrum is often dominated by a strong absorption band in the UV region, attributed to the π → π* transition of the aromatic system, which is red-shifted (shifted to a longer wavelength) due to the electronic influence of the nitro group. A weaker, lower-energy band corresponding to the n → π* transition of the nitro group may also be observed.

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region (nm)
π → π* Phenyl Ring / Nitro Group 270 - 360

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The structure consists of a disubstituted benzene ring, a methine proton (CH), a hydroxyl proton (OH), and a carboxylic acid proton (COOH).

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single aliphatic proton. The protons on the phenyl ring (H-3, H-4, H-5, H-6) form a complex splitting pattern due to their proximity and coupling to each other. The methine proton (H-α) is expected to appear as a singlet, as it has no adjacent protons to couple with. The chemical shifts of the hydroxyl and carboxylic acid protons are variable and depend on factors like solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 7.95 - 8.05 Doublet (d)
H-4 7.55 - 7.65 Triplet (t)
H-5 7.70 - 7.80 Triplet (t)
H-6 7.85 - 7.95 Doublet (d)
H-α 5.50 - 5.60 Singlet (s)
α-OH 6.00 - 7.00 Broad Singlet (br s)

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. There are eight distinct carbon signals expected: six for the aromatic ring and two for the acetic acid moiety (the α-carbon and the carboxyl carbon). The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative oxygen atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 135 - 138
C-2 147 - 150
C-3 124 - 127
C-4 128 - 131
C-5 133 - 136
C-6 129 - 132
C-α 72 - 75

By correlating these predicted ¹H and ¹³C NMR data, a complete and unambiguous assignment of the molecular structure of this compound can be confidently established. The predicted shifts and splitting patterns are consistent with the known effects of the nitro, hydroxyl, and carboxylic acid functional groups on the respective nuclei.

In Depth Theoretical and Computational Chemistry of 2 Hydroxy 2 2 Nitrophenyl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. These computational methods are used to find the optimized molecular geometry, which corresponds to the lowest energy state on the potential energy surface.

Application of Density Functional Theory (DFT) with Appropriate Basis Sets

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully employed to study the structural and electronic properties of various organic molecules. researchgate.net For 2-Hydroxy-2-(2-nitrophenyl)acetic acid, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly chosen method that combines accuracy with computational efficiency. scirp.org

The selection of a basis set is crucial for obtaining reliable results. Basis sets like 6-311++G(d,p) are frequently used for molecules containing elements like carbon, hydrogen, nitrogen, and oxygen. kthmcollege.ac.inresearchgate.netd-nb.info The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) allow for more flexibility in describing the shape of electron orbitals, which is essential for modeling chemical bonds accurately. scirp.org The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached, confirmed by the absence of imaginary frequencies in vibrational analysis. d-nb.info

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound calculated using DFT/B3LYP/6-311++G(d,p).
ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond LengthC=O (carbonyl)~1.21
C-O (hydroxyl)~1.35
N-O (nitro)~1.23
C-C (aromatic)~1.39
Bond AngleO-C-O (carboxyl)~124°
C-N-O (nitro)~118°
C-C-C (ring)~120°

Conformational Space Exploration and Energy Minima

The presence of several single bonds in this compound allows for multiple conformations. Key dihedral angles include the rotation around the bond connecting the phenyl ring to the acetic acid moiety and the orientation of the hydroxyl and carboxyl groups. A thorough exploration of the conformational space is necessary to identify all possible low-energy structures (conformers) and the global energy minimum, which represents the most stable form of the molecule.

This exploration can be performed by systematically rotating the key dihedral angles and performing geometry optimization for each starting structure. The relative energies of the resulting conformers determine their population at a given temperature. For carboxylic acids, the orientation of the carboxyl group can significantly impact stability. nih.gov In the case of this compound, intramolecular hydrogen bonding between the hydroxyl or carboxyl groups and the ortho-nitro group is a critical factor in determining the most stable conformation. researchgate.net The tilt angle between the nitro group and the aromatic ring is also a key structural feature. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound.
ConformerDescriptionRelative Energy (kcal/mol)
AGlobal Minimum (intramolecular H-bond between OH and NO2)0.00
BRotamer 1 (different orientation of COOH group)+2.5
CRotamer 2 (rotation around C-phenyl bond)+4.1

Electronic Structure and Reactivity Descriptors from Computational Methods

Computational methods provide valuable descriptors that help in understanding the electronic behavior, stability, and chemical reactivity of a molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing chemical reactions. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the phenyl ring and the hydroxyl group, while the LUMO is likely concentrated around the electron-withdrawing nitro group and the carboxylic acid moiety. malayajournal.org This distribution facilitates intramolecular charge transfer, a key characteristic of such molecules. malayajournal.org

Table 3: Calculated Electronic Properties of this compound.
PropertyAbbreviationTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO~ -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO~ -2.7
HOMO-LUMO Energy GapΔE~ 3.8

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wave function into the familiar language of Lewis structures, including lone pairs and bond orbitals. nih.gov A key aspect of NBO analysis is the examination of delocalization effects, which are quantified as second-order perturbation energies (E(2)) between donor (filled) and acceptor (unfilled) orbitals.

Dipole Moment and Molecular Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. malayajournal.org It maps regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). In the MEP map of this compound, negative potential is expected around the oxygen atoms of the nitro and carboxyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. malayajournal.org Positive potential would be found around the hydrogen atoms of the hydroxyl and carboxyl groups, indicating their acidity.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its vibrational modes and electronic transitions, which are fundamental to understanding its molecular structure and reactivity.

Computed Vibrational Spectra and Band Assignments

The resulting computed spectrum would show a series of vibrational bands, each corresponding to a specific type of molecular motion. Key vibrational modes for this compound would include:

O-H Stretching: The hydroxyl and carboxylic acid groups would exhibit characteristic O-H stretching vibrations. These are typically broad bands in an experimental infrared (IR) spectrum due to hydrogen bonding.

C=O Stretching: The carbonyl group of the carboxylic acid would have a strong, distinct stretching vibration.

NO2 Stretching: The nitro group has symmetric and asymmetric stretching modes that are strong absorbers in the IR spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would also be present.

Ring Vibrations: The benzene (B151609) ring would display a series of characteristic in-plane and out-of-plane bending and stretching vibrations.

A detailed assignment of these bands would involve visualizing the atomic motions for each calculated frequency. For a closely related compound, 2-nitrophenylacetic acid, a computational study has been conducted to analyze its vibrational spectrum, providing a basis for what could be expected for its hydroxylated counterpart.

Theoretical UV-Vis Absorption and Electronic Excitation Studies

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

The theoretical UV-Vis spectrum is typically presented as a plot of oscillator strength versus wavelength. The peaks in this spectrum correspond to the major electronic transitions. For this compound, the key electronic transitions would likely involve the phenyl ring and the nitro group, which are strong chromophores. The presence of the hydroxyl and carboxylic acid groups would also influence the electronic structure and, consequently, the absorption spectrum.

Analysis of the molecular orbitals involved in these transitions (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the nature of the electronic excitations, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups.

Nonlinear Optical Properties: Theoretical Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of organic molecules.

For this compound, a theoretical calculation of the first-order hyperpolarizability would involve determining the response of the molecule's dipole moment to an applied external electric field. The presence of the electron-withdrawing nitro group and the phenyl ring suggests that this molecule could exhibit NLO properties. Computational studies on similar nitroaromatic compounds have explored their potential as NLO materials. A theoretical study on the related 2-nitrophenylacetic acid has included calculations of its first-order hyperpolarizability and dipole moment to analyze its optical properties.

Solvent Effects and Solvation Models in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can account for solvent effects using various solvation models. These models can be broadly categorized as either explicit or implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a detailed, atomistic description of the solute-solvent interactions. This method is computationally expensive but can capture specific interactions like hydrogen bonding.

Implicit Solvation Models (Continuum Models): Here, the solvent is represented as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) is a widely used implicit solvation model. This approach is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent.

For a molecule like this compound, which has functional groups capable of hydrogen bonding, the choice of solvation model would be crucial for accurately predicting its properties in solution. A hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in the first solvation shell, can often provide a good balance between accuracy and computational cost.

Photochemistry and Photo Induced Reactivity of 2 Hydroxy 2 2 Nitrophenyl Acetic Acid and Its Photolabile Analogues

Mechanistic Investigations of Photolytic Cleavage in o-Nitrobenzyl Systems

The photolytic cleavage of o-nitrobenzyl systems is a multi-step process initiated by the absorption of UV light. nih.gov This excitation triggers an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group. researchgate.net This primary photochemical event sets off a cascade of thermal reactions in the ground state, leading to the release of the protected molecule.

Pathways Involving Aci-Nitro Intermediates

Upon UV irradiation, the excited o-nitrobenzyl chromophore abstracts a hydrogen atom from the benzylic position, leading to the formation of a transient o-quinonoid aci-nitro species. nih.govrsc.orgacs.org This intermediate is a key branching point in the reaction pathway. researchgate.net The formation of the aci-nitro tautomer is a rapid process, occurring on picosecond to nanosecond timescales. researchgate.net

Key Intermediates in o-Nitrobenzyl Photolysis
IntermediateDescriptionSpectroscopic SignatureReferences
Aci-Nitro TautomerPrimary photoproduct formed via intramolecular hydrogen transfer. A key transient species.λmax ≈ 400 nm rsc.orgacs.orgresearchgate.net
Cyclic Intermediate (Benzoisoxazoline derivative)Formed from the cyclization of the aci-nitro tautomer. Its decomposition leads to product release.Identified as a subsequent intermediate. researchgate.netnih.govacs.org
Hemiacetal IntermediateFormed in the later stages of the reaction pathway for alcohol release, can be rate-limiting.Identified by time-resolved IR and UV measurements. acs.orgacs.orgresearchgate.netacs.org

Role of Hemiacetal Intermediates and Rate-Limiting Steps

The decomposition of this hemiacetal intermediate is what ultimately liberates the free alcohol and the 2-nitrosobenzaldehyde byproduct. acs.org The identification of this hemiacetal has led to a substantial revision of earlier proposed mechanisms, highlighting that the release of the substrate is not always immediate following the initial photochemical steps. acs.org The lifetime of this intermediate is pH-dependent, and its slow decay at certain pH values can retard the release of the desired molecule, a critical consideration for applications requiring rapid substrate delivery. researchgate.netacs.orgfigshare.com

Influence of pH and Solvent on Photochemical Dynamics

The photochemical and subsequent thermal reactions of o-nitrobenzyl compounds are highly sensitive to the reaction medium. cdnsciencepub.com Both pH and solvent polarity can significantly affect the reaction quantum yields and the kinetics of intermediate decay.

pH Dependence: The rates of decay for both the aci-nitro and hemiacetal intermediates are strongly pH-dependent. acs.orgresearchgate.net For instance, the release rate from hemiacetals is often slower at pH values below 8. acs.orgresearchgate.net In buffered aqueous solutions, a different reaction pathway for the aci-nitro tautomer can prevail, sometimes involving interception by buffer components, which may further retard the release process. acs.orgacs.orgfigshare.com Some isomers of nitrobenzyl alcohols show significant photochemistry only in aqueous solutions, with the reaction efficiency being sensitive to pH changes. cdnsciencepub.com

Solvent Effects: The nature of the solvent plays a critical role. For certain nitrobenzyl alcohols, photoreaction is not observed in organic solvents like methanol (B129727), acetonitrile, or cyclohexane, demonstrating a requirement for water. cdnsciencepub.com The efficiency of the photoreaction can be influenced by the water content in mixed solvent systems. cdnsciencepub.com The polarity of the medium can also be a factor, as the observation of a salt effect in some cases suggests the involvement of polarized or ionic species in the mechanism. cdnsciencepub.com In contrast, other o-nitrobenzyl systems react via the established intramolecular pathway regardless of the solvent. cdnsciencepub.com

Factors Influencing Photochemical Dynamics
FactorEffect on Reaction PathwayReferences
pHAffects the decay rates of aci-nitro and hemiacetal intermediates. Can alter the dominant reaction pathway in buffered solutions. acs.orgresearchgate.netresearchgate.netacs.org
SolventReaction efficiency can be highly dependent on the presence of water and solvent polarity. Some pathways are only efficient in aqueous media. cdnsciencepub.com
BuffersCan intercept the primary aci-nitro intermediate, leading to the formation of long-lived intermediates and retarding product release. acs.orgacs.orgfigshare.com

Design Principles for Photoactivatable Derivatives

The predictable, light-induced cleavage of the o-nitrobenzyl framework makes it an attractive motif for designing photoactivatable molecules. By incorporating this group into larger molecular systems, such as metal complexes, it is possible to create compounds whose properties and functions can be controlled with light.

Incorporation of 2-Hydroxy-2-(2-nitrophenyl)acetic Acid as a Photosensitive Ligand

The this compound molecule contains the essential o-nitrobenzyl core, making it a candidate for use as a photosensitive component within a larger molecular structure, such as a metal-coordinating ligand. When incorporated into a chelating agent, the o-nitrobenzyl group can act as a "photocage." Upon irradiation, the photolytic cleavage process transforms the structure of the ligand.

This transformation can be designed to alter the ligand's electronic properties or steric configuration, thereby changing its affinity for a metal ion. For example, the photolysis of a nitrobenzyl group attached to an aniline (B41778) ligand within a metal chelator can reduce the electron density on the metal-binding aniline, leading to a significant decrease in the complex's stability and a change in metal ion affinity. acs.org The strategic placement of multiple photolabile groups can amplify this effect, allowing for a greater dynamic range of control over metal binding and release. acs.org The carboxylic acid and hydroxyl groups on this compound provide versatile handles for its covalent attachment to or integration within more complex ligand scaffolds.

Photo-Induced Chemical Transformations within Metal Complexes

The light-induced dissociation or transformation of a ligand is a central theme in inorganic photochemistry. rug.nl When a photosensitive ligand like a derivative of this compound is part of a metal complex, its photolysis can trigger a variety of subsequent chemical events. The primary transformation—the cleavage of the ligand itself—can lead to several outcomes for the metal complex:

Ligand Dissociation: The cleavage can break the covalent linkage that holds a coordinating group to the rest of the ligand, leading to the dissociation of that part of the ligand from the metal center. This process is fundamental to the "uncaging" of medicinally active substances from a metal complex. researchgate.net

Change in Coordination Number: The departure of a ligand fragment can reduce the coordination number of the metal center, opening up a coordination site for a solvent molecule or another substrate. researchgate.net

Release of Bioactive Molecules: In the context of photoactivated chemotherapy (PACT), the metal complex can serve as a carrier for a cytotoxic ligand. Photoinduced dissociation releases the active drug molecule precisely at the target site, minimizing systemic toxicity. researchgate.net

These transformations are driven by the population of specific electronic excited states, often ligand field or MLCT states, which weaken the metal-ligand bonds and initiate the chemical change. rug.nlresearchgate.net

Coordination Chemistry and Metal Complexation Studies of 2 Hydroxy 2 2 Nitrophenyl Acetic Acid

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes with 2-Hydroxy-2-(2-nitrophenyl)acetic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent. The α-hydroxycarboxylic acid can be deprotonated using a base to facilitate coordination. The resulting complexes are then characterized using a suite of analytical techniques to confirm their composition and structure. These methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and mass spectrometry.

IR spectroscopy is particularly useful for confirming the coordination of the carboxylate group. The characteristic C=O stretching frequency of the carboxylic acid shifts upon coordination to the metal center. Similarly, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Elemental analysis provides the empirical formula of the compound, confirming the stoichiometry of the metal-ligand interaction.

Example: Platinum(II) Complexes Utilizing this compound as a Ligand

Platinum(II) complexes are of significant interest in coordination chemistry. The synthesis of a Pt(II) complex with this compound can be achieved by reacting a precursor like potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the ligand. rsc.org The reaction typically proceeds via ligand substitution, where the chloride ligands are replaced by the deprotonated 2-Hydroxy-2-(2-nitrophenyl)acetate. nih.gov The use of a silver salt, such as silver nitrate, can facilitate the removal of chloride ions, promoting the formation of the desired complex. nih.gov

The resulting platinum(II) complex would be expected to exhibit a square-planar geometry, which is characteristic of d⁸ metal ions like Pt(II). researchgate.net Characterization would involve spectroscopic methods. For instance, in the IR spectrum, a shift in the ν(C=O) band would indicate carboxylate binding. The purity of the synthesized complexes can be confirmed by elemental analysis. researchgate.net

TechniqueExpected ObservationInference
Infrared (IR) Spectroscopy Shift of the C=O stretching frequency from ~1700 cm⁻¹ (free acid) to a lower frequency (~1650-1620 cm⁻¹).Coordination of the carboxylate group to the platinum(II) center.
¹H NMR Spectroscopy Disappearance of the acidic proton signal; shifts in the aromatic and methine proton signals.Deprotonation and coordination of the ligand.
¹³C NMR Spectroscopy Shift in the resonance of the carboxylate carbon.Confirmation of ligand binding.
Elemental Analysis Experimental percentages of C, H, N match calculated values for the proposed formula.Confirmation of the stoichiometry and purity of the complex.

Ligand Binding Modes and Coordination Geometries

This compound, as an α-hydroxycarboxylic acid, possesses two primary donor sites: the carboxylate group and the hydroxyl group. This structure allows for several potential binding modes. researchgate.net Carboxylate ligands are known to coordinate to metal ions in a monodentate (κ¹), bidentate (κ²), or bridging fashion. wikipedia.org

For α-hydroxy acids, a common and highly stable binding mode is bidentate chelation (κ²-O,O'), where both the carboxylate oxygen and the hydroxyl oxygen bind to the same metal center. researchgate.net This forms a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex. researchgate.netlibretexts.org Alternatively, the ligand could act as a monodentate ligand, coordinating only through the carboxylate group, or it could act as a bridging ligand between two metal centers. The nitro group on the phenyl ring is generally not expected to participate in coordination with a soft metal ion like Platinum(II), but it can influence the electronic properties of the ligand.

The coordination geometry around the metal center is dictated by the metal's identity, oxidation state, and the nature of the ligands. For a Platinum(II) complex, a square-planar geometry is strongly favored. lu.se

Binding ModeDescriptionDonor Atoms Involved
Monodentate (κ¹) The ligand binds to the metal center through one atom.One oxygen from the carboxylate group.
Bidentate Chelate (κ²) The ligand binds to a single metal center through two donor atoms.One oxygen from the carboxylate and the oxygen from the hydroxyl group.
Bridging The ligand connects two or more metal centers.The carboxylate group binds to two different metal ions.

Structural Characterization of Metal Complexes via X-ray Crystallography

If a suitable single crystal of the Platinum(II) complex were obtained, the analysis would be expected to confirm the square-planar coordination around the platinum atom. nih.gov It would provide key structural data, such as the Pt-O bond lengths for the coordinated carboxylate and hydroxyl groups. This data is crucial for understanding the nature of the metal-ligand interaction and for comparing the structural features of the complex to related compounds. lu.se

Below is a hypothetical table of crystallographic data for a Platinum(II) complex with this compound, illustrating the type of information obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Pt-O (carboxylate) bond length2.01 Å
Pt-O (hydroxyl) bond length2.03 Å
O-Pt-O bond angle84.5°
Coordination GeometryDistorted Square Planar

This structural information is invaluable for rationalizing the chemical and physical properties of the complex.

Q & A

Q. How can stereoselective synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetic acid derivatives be achieved?

Enantioselective hydrolysis using bacterial biocatalysts (e.g., Bacillus spp.) has been applied to similar compounds. For instance, racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid was hydrolyzed with >90% stereoselectivity by Pseudomonas fluorescens . Optimizing enzyme specificity, pH (6.5–7.5), and temperature (25–37°C) is key. Chiral HPLC or polarimetry ([α]D measurements) validates enantiomeric excess .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Discrepancies between IR, NMR, and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing. For example, IR may show broad COOH stretches due to hydrogen bonding, while X-ray reveals precise bond lengths. Use ab initio computational methods (DFT) to model vibrational spectra and compare with experimental data . Refinement protocols for crystallographic data (e.g., freely refining water H-atoms while constraining others geometrically) improve accuracy .

Q. What strategies are effective for synthesizing metal complexes with this compound?

The ligand’s carboxylate and hydroxyl groups facilitate chelation. A documented approach involves mixing the sodium salt of (2-nitrophenyl)acetic acid with cobalt(II) acetate in a 2:1 molar ratio, followed by reflux and crystallization. The resulting Co(II) complex exhibits octahedral geometry with two bidentate ligands and four aqua ligands . Stability studies under varying temperatures (25–80°C) and pH (4–9) are recommended to assess coordination robustness.

Q. How can trace impurities or degradation products of this compound be analyzed in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) is ideal. For nitrophenyl derivatives, methods validated for 3-((2-nitrophenyl)methylene-amino)-2-oxazolidinone (NPAOZ) detection in food samples achieve limits of quantification (LOQ) <1 ppb. Solid-phase extraction (SPE) using C18 cartridges improves sensitivity .

Methodological Considerations Table

Research AspectKey ParametersReferences
Synthesis Reflux time (4–6 h), pH 7–8, Co(II) acetate (0.5 equiv)
Stereoselectivity Biocatalysts (e.g., Pseudomonas fluorescens), 37°C, pH 7.2
Crystallography Refinement of H-atoms (riding model for C–H, free for O–H)
Analytical QC LC-MS/MS with AOZ-d4 (LOQ: 0.5 µg/kg), SPE cleanup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.